Cas no 5910-25-8 (3-Phenyl-2,4-pentanedione)

3-Phenyl-2,4-pentanedione 化学的及び物理的性質
名前と識別子
-
- 3-Phenyl-2,4-pentanedione
- 3-Phenylpentane-2,4-dione
- 3-Phenylacetylacetone
- 2,4-Pentanedione, 3-phenyl-
- YIWTXSVNRCWBAC-UHFFFAOYSA-N
- NSC31900
- FCH1117692
- AB1010963
- 910P258
- MFCD00048223
- BS-23133
- NSC-31900
- P1297
- A917854
- FT-0635901
- AMY18597
- 5910-25-8
- T72671
- CS-0095828
- SCHEMBL1312762
- AKOS015840574
- DTXSID10283509
- DB-053319
- DTXCID40234660
-
- MDL: MFCD00048223
- インチ: 1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3
- InChIKey: YIWTXSVNRCWBAC-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C([H])(C(C([H])([H])[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 176.08400
- どういたいしつりょう: 176.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 34.1
- ひょうめんでんか: 0
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.056
- ゆうかいてん: 55.0 to 59.0 deg-C
- ふってん: 134°C/20mmHg(lit.)
- フラッシュポイント: 94.4 °C
- 屈折率: 1.508
- PSA: 34.14000
- LogP: 1.94820
- ようかいせい: 未確定
3-Phenyl-2,4-pentanedione セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26; S36/37/39
- ちょぞうじょうけん:(BD40658)
- リスク用語:R36/37/38
- セキュリティ用語:S26-S36/37/39
3-Phenyl-2,4-pentanedione 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Phenyl-2,4-pentanedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FB203-200mg |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98.0%(GC) | 200mg |
¥366.6 | 2023-09-02 | |
Apollo Scientific | OR936526-1g |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 95% | 1g |
£90.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FB203-1g |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98.0%(GC) | 1g |
¥768.6 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160520-5G |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98% | 5g |
¥2585.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FB203-1g |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98.0%(GC) | 1g |
¥1148.0 | 2022-06-10 | |
eNovation Chemicals LLC | D748035-1g |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98% | 1g |
$160 | 2024-06-07 | |
Ambeed | A856379-5g |
3-Phenylpentane-2,4-dione |
5910-25-8 | 98% | 5g |
$276.0 | 2025-02-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160520-250mg |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98% | 250mg |
¥292.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160520-100mg |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98% | 100mg |
¥159.90 | 2023-09-01 | |
Aaron | AR003KKC-5g |
3-Phenyl-2,4-pentanedione |
5910-25-8 | 98% | 5g |
$387.00 | 2025-01-22 |
3-Phenyl-2,4-pentanedione 関連文献
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Christer B. Aaker?y,Abhijeet S. Sinha,Prashant D. Chopade,John Desper Dalton Trans. 2011 40 12160
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J. Pérez-Miqueo,A. Altube,E. García-Lecina,A. Tron,N. D. McClenaghan,Z. Freixa Dalton Trans. 2016 45 13726
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3. Ion-size recognition of Group 13 metals (Al3+, In3+) with modified β-diketonesQuyen T. H. Le,Shigeo Umetani,Masakazu Matsui J. Chem. Soc. Dalton Trans. 1997 3835
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Jean-Hubert Olivier,Jack Harrowfield,Raymond Ziessel Chem. Commun. 2011 47 11176
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Volodimir D. Vreshch,Andrey B. Lysenko,Alexander N. Chernega,Judith A. K. Howard,Harald Krautscheid,Joachim Sieler,Konstantin V. Domasevitch Dalton Trans. 2004 2899
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6. Pentavalent organobismuth reagents. Part 3. Phenylation of enols and of enolate and other anionsDerek H. R. Barton,Jean-Claude Blazejewski,Brigitte Charpiot,Jean-Pierre Finet,William B. Motherwell,M. Teresa Barros Papoula,Stephen P. Stanforth J. Chem. Soc. Perkin Trans. 1 1985 2667
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7. Mesogenic properties of copper(II) complexes formed from α-substituted β-dialdehydes and β-diketonesAntony B. Blake,John R. Chipperfield,Stephen Clark,Peter G. Nelson J. Chem. Soc. Dalton Trans. 1991 1159
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8. β-Diketone interactions. Part 6. X-Ray molecular structure of 3-(4-methoxyphenyl)pentane-2,4-dione, a β-diketone enol tautomer with a very strong hydrogen bondJohn Emsley,Neville J. Freeman,Paul A. Bates,Michael B. Hursthouseb J. Chem. Soc. Perkin Trans. 1 1988 297
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9. 651. Cyclohexane-1,3-diones. Part VI. Structural requirements for the displacement of the alkoxyl by the cyano-group in the enol ethers of cyclic β-diketonesB. E. Betts,W. Davey J. Chem. Soc. 1961 3333
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10. Synthesis, magnetic properties, and electronic spectra of mixed ligand bis(β-diketonato)chromium(iii) complexes with a chelated nitronyl nitroxide radical: X-ray structure of [Cr(dpm)2(NIT2py)]PF6Yasunori Tsukahara,Atsushi Iino,Takafumi Yoshida,Takayoshi Suzuki,Sumio Kaizaki J. Chem. Soc. Dalton Trans. 2002 181
3-Phenyl-2,4-pentanedioneに関する追加情報
Professional Introduction to 3-Phenyl-2,4-pentanedione (CAS No. 5910-25-8)
3-Phenyl-2,4-pentanedione, identified by the Chemical Abstracts Service Number (CAS No.) 5910-25-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This diketone, featuring a phenyl group and a conjugated system, has garnered attention due to its versatile applications in synthetic chemistry, material science, and medicinal chemistry. The unique structural properties of 3-Phenyl-2,4-pentanedione make it a valuable intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds and functional materials.
The compound’s molecular structure consists of a central carbon double-bonded to two carbonyl groups, with a phenyl ring attached to one of the methyl groups. This arrangement imparts remarkable reactivity, enabling its use in diverse chemical transformations. In recent years, advancements in synthetic methodologies have highlighted the role of 3-Phenyl-2,4-pentanedione as a key precursor in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo condensation reactions with various nucleophiles has been exploited to create complex molecular architectures essential for drug discovery.
One of the most compelling aspects of 3-Phenyl-2,4-pentanedione is its utility in the synthesis of chromophoric compounds. The conjugated system within its structure allows for absorption and emission in the visible spectrum, making it a candidate for applications in organic electronics and photodynamic therapy. Recent studies have demonstrated its incorporation into light-emitting diodes (LEDs) and sensors due to its tunable optical properties. Furthermore, researchers have explored its potential in developing photosensitizers for cancer treatment, leveraging its ability to generate reactive oxygen species upon irradiation.
In the realm of medicinal chemistry, 3-Phenyl-2,4-pentanedione has been investigated for its role as a scaffold in the design of bioactive molecules. Its structural motif is reminiscent of several pharmacologically relevant compounds, suggesting its potential as a starting point for drug development. For instance, derivatives of this compound have shown promise in inhibiting enzymes associated with inflammatory diseases. The phenyl ring provides a hydrophobic pocket that can interact with biological targets, while the diketone core allows for further functionalization through oxidation or reduction reactions.
The compound’s reactivity also extends to polymer chemistry. Researchers have utilized 3-Phenyl-2,4-pentanedione to synthesize polymers with unique thermal and mechanical properties. These polymers exhibit enhanced stability under extreme conditions due to the rigid conjugated backbone provided by the diketone units. Such materials are particularly relevant in aerospace and automotive industries where high-performance polymers are demanded. Additionally, the incorporation of phenyl groups enhances solubility and processability, making these polymers more adaptable for industrial applications.
Recent breakthroughs in green chemistry have prompted investigations into sustainable synthetic routes for 3-Phenyl-2,4-pentanedione. Researchers are exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. Transition metal-catalyzed reactions have emerged as particularly effective strategies for producing this compound efficiently. These advancements align with global efforts to reduce the environmental footprint of chemical manufacturing processes.
The pharmaceutical industry has also taken note of 3-Phenyl-2,4-pentanedione’s potential as an intermediate in producing antiviral and antibacterial agents. Its structural features allow for modifications that can target specific pathogens without harming host cells. For example, derivatives modified at the phenyl ring have demonstrated efficacy against resistant strains of bacteria by interfering with essential metabolic pathways. Such discoveries underscore the importance of continued research into this versatile compound.
Moreover, 3-Phenyl-2,4-pentanedione finds applications in analytical chemistry as a chiral auxiliary in asymmetric synthesis. Chiral molecules are crucial in pharmaceuticals because they often exist as enantiomers with different biological activities. By incorporating chiral centers derived from this compound during synthesis, researchers can produce enantiomerically pure drugs that exhibit enhanced therapeutic effects with fewer side effects.
The compound’s role in material science extends beyond polymers to include liquid crystals and organic semiconductors. The rigid structure and conjugated system make it an ideal candidate for designing materials that exhibit ordered phases or electronic conductivity under specific conditions. These materials are foundational for next-generation display technologies and energy storage devices such as organic batteries and supercapacitors.
In conclusion,3-Phenyl-2,4-pentanedione (CAS No. 5910-25-8) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new synthetic pathways and functional derivatives,3-Phenyl-2,4-pentanedione is poised to remain at the forefront of innovation in both academic and industrial settings.
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